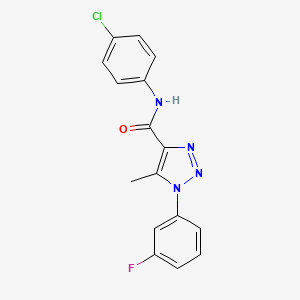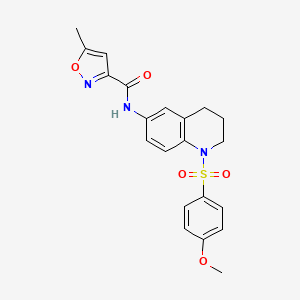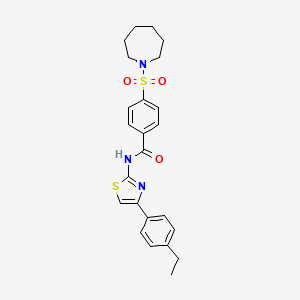![molecular formula C18H21N3OS B2428817 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797183-73-3](/img/structure/B2428817.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound. Its structure comprises a dihydropyridopyrimidinyl group linked to a phenylethanone moiety with an isopropylthio substitution. The compound's unique arrangement confers specific properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone, several synthetic strategies can be employed:
Starting Materials: : Key precursors include 7,8-dihydropyrido[4,3-d]pyrimidine and 4-(isopropylthio)benzaldehyde.
Reactions
Nucleophilic Substitution: : The pyrido[4,3-d]pyrimidine ring may undergo nucleophilic substitution reactions with suitable halides.
Ketone Formation: : Aldehyde condensation or acylation reactions to introduce the ethanone moiety.
Sulfur Substitution: : Introducing the isopropylthio group via thiolation reactions.
Conditions: : Reactions typically require anhydrous conditions, catalysts (e.g., acids or bases), and controlled temperatures.
Industrial Production Methods
Scaling the synthesis to industrial levels demands optimization:
Batch Reactors: : Initial syntheses are often conducted in batch reactors where conditions can be meticulously controlled.
Flow Chemistry: : Continuous flow methods can be employed for better efficiency and scalability.
Catalysts and Solvents: : Selection of appropriate catalysts and solvents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur atom or the dihydropyridine ring.
Reduction: : Reduction reactions can target the ethanone group or the pyrimidine ring.
Substitution: : Halide or nucleophilic substitution reactions at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfonates.
Reduction Products: : Alcohols, amines.
Substitution Products: : Variants with different functional groups replacing original substituents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Valuable in constructing more complex molecules.
Analytical Chemistry: : Used as a standard in various assays.
Biology
Enzyme Inhibitors: : Potential inhibitor of specific enzymes due to its structural mimicry.
Binding Studies: : Utilized in binding assays to explore protein-ligand interactions.
Medicine
Drug Design: : Possible applications in designing drugs targeting specific biological pathways.
Therapeutic Agents: : Exploration as a potential therapeutic agent due to its biological activity.
Industry
Materials Science: : Used in creating polymers and other advanced materials.
Catalysis: : Acts as a catalyst or catalyst precursor in various industrial reactions.
Mechanism of Action
Effects and Pathways
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects through multiple pathways:
Molecular Targets: : Binding to enzymes, receptors, or other proteins.
Pathways: : Modulating biochemical pathways involving oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Unique Aspects
The compound's unique structure—combining a dihydropyridopyrimidine ring with a phenylethanone moiety and an isopropylthio group—sets it apart from other compounds in the same category.
Similar Compounds
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenylethanone: : Lacks the isopropylthio group.
2-(4-(methylthio)phenyl)-1-ethanone: : Similar but with a simpler thio substitution.
Pyrido[4,3-d]pyrimidin-6(5H)-ones: : Variants with different substituents.
This compound’s distinctive features and versatile applications make it a significant subject of study in various scientific fields.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13(2)23-16-5-3-14(4-6-16)9-18(22)21-8-7-17-15(11-21)10-19-12-20-17/h3-6,10,12-13H,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGLGRKPXZDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428734.png)



![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)






![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2428751.png)
![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)
